molecular formula C2H8NO3P B1195540 [(1r)-1-Aminoethyl]phosphonic acid CAS No. 60687-36-7

[(1r)-1-Aminoethyl]phosphonic acid

Cat. No. B1195540
CAS RN: 60687-36-7
M. Wt: 125.06 g/mol
InChI Key: UIQSKEDQPSEGAU-UWTATZPHSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of L-(1-aminoethyl)phosphonic acid demonstrates the use of asymmetric catalytic hydrogenation, highlighting the compound's potential for enantioselective synthesis. Schöllkopf et al. (1985) detailed a methodology achieving an enantiomeric excess of approximately 76% using a rhodium catalyst in the presence of (+)-DIOP (Schöllkopf, Hoppe, & Thiele, 1985).

Molecular Structure Analysis

Phosphonic anhydrides, including those related to [(1r)-1-Aminoethyl]phosphonic acid, reveal insights into the molecular structures of phosphonic acids. Diemert et al. (1998) explored the structures and reaction products of phosphonic anhydrides, contributing to understanding the molecular configuration and structural properties of similar phosphonic acids (Diemert, Kuchen, Poll, & Sandt, 1998).

Chemical Reactions and Properties

Aminophosphonic acids, including [(1r)-1-Aminoethyl]phosphonic acid, exhibit a broad range of chemical reactions, primarily due to their N C P scaffold. Mucha, Kafarski, and Berlicki (2011) highlighted the versatile chemistry and biological activity of R-aminophosphonic acids, underlining their ability to influence physiological and pathological processes through enzyme inhibition (Mucha, Kafarski, & Berlicki, 2011).

Physical Properties Analysis

The physical properties of [(1r)-1-Aminoethyl]phosphonic acid derivatives, such as solubility, stability, and hydrogen bonding capabilities, are critical for their application in various fields. The synthesis and characterization of bis(phosphonic acid)amino-terminated polymers by Ran et al. (2016) provide insights into the water-reducing properties and anti-clay abilities, reflecting on the physical properties of similar compounds (Ran, Ma, Wang, Zhao, Song, Fan, Yang, Lyu, & Liu, 2016).

Scientific Research Applications

  • Medicinal Chemistry Applications : R-Aminophosphonic acids, including [(1R)-1-Aminoethyl]phosphonic acid, are known for their broad influence on physiological and pathological processes. They have been applied in medicine, particularly in the development of enzyme inhibitors. Their unique N C P (Nitrogen-Carbon-Phosphorus) molecular fragment allows for structural modifications, leading to broad biological relevance. This aspect has been crucial in the development of potent inhibitors for various enzymes, like metalloproteases and serine hydrolases. These inhibitors include drugs like fosinopril, an antihypertensive medication, and others targeting enzymes like glutamine synthetase or urease (Mucha, Kafarski, & Berlicki, 2011).

  • Complex Formation and Coordination Chemistry : Phosphonic acid analogs of amino acids, including [(1R)-1-Aminoethyl]phosphonic acid, are involved in forming complex structures with various metals. Their unique coordination chemistry has been applied in the field of inorganic chemistry, particularly in forming novel structures like polynuclear compounds with lanthanides (Legendziewicz, Gawryszewska, Gałdecka, & Gałdecki, 1998).

  • Agricultural Applications : The potential of aminophosphonic acids in agriculture is significant due to their role in metabolic regulation and as enhancers or inhibitors in various biological processes. They have been used in studies to develop potential drugs against metabolic disorders (Orsini, Sello, & Sisti, 2010).

  • Material Science and Nanotechnology : Phosphonic acids are increasingly being used in material science for controlling surface and interface properties in hybrid materials, optoelectronic devices, and the synthesis of nanomaterials. Their properties make them suitable for creating composite materials and for use in biosensors and supported catalysts (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).

  • Environmental Applications : The behavior of phosphonates, including [(1R)-1-Aminoethyl]phosphonic acid, in wastewater treatment has been a subject of study. Research has focused on understanding their stability, biodegradability, and interaction with other substances in water treatment processes (Nowack, 1998).

Safety And Hazards

[(1r)-1-Aminoethyl]phosphonic acid can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

[(1r)-1-Aminoethyl]phosphonic acid is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is a versatile chemical compound used extensively in scientific research, contributing to advancements in drug development, crop protection, and efficient materials synthesis.

properties

IUPAC Name

[(1R)-1-aminoethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQSKEDQPSEGAU-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976121
Record name (1-Aminoethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1r)-1-Aminoethyl]phosphonic acid

CAS RN

60687-36-7
Record name (R)-(-)-(1-Aminoethyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60687-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminoethylphosphonic acid, (R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Aminoethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-1-Aminoethylphosphonic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-AMINOETHYLPHOSPHONIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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